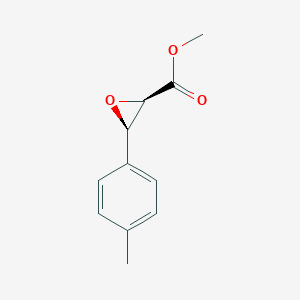

methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

Description

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate is a chiral epoxide ester with a 4-methylphenyl substituent. It serves as a critical intermediate in synthesizing cardiovascular drugs like diltiazem . Its stereochemistry (2R,3S) is essential for biological activity, as enantiomeric purity directly impacts drug efficacy. The compound is synthesized via enzymatic or organocatalytic methods, with lipases or epoxide hydrolases often employed to achieve high enantiomeric excess (e.e.) . However, instability of its hydrolysis products (e.g., rapid decarboxylation to aldehydes) poses challenges in industrial-scale production .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3/t9-,10+/m0/s1 |

InChI Key |

NRVPICMUQWVTEE-VHSXEESVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R,3S)-3-(4-methylphenyl)acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology allows for precise control over reaction conditions, leading to improved yields and reduced by-product formation. This method is advantageous for large-scale production due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids like m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields diols, while reduction with LiAlH4 results in the formation of alcohols.

Scientific Research Applications

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of new bonds and functional groups, which are crucial for its applications in synthesis and research.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-donating groups (e.g., methoxy) increase electron density on the phenyl ring, enhancing stability in electrophilic reactions .

- Halogen substituents (Br, Cl) introduce steric and electronic effects, reducing reaction rates but improving lipophilicity .

- Methyl vs. methoxy : The methyl group offers moderate electron donation, while methoxy provides stronger resonance effects, influencing regioselectivity in drug synthesis .

Ester Group Variations

Biological Activity

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate, also known as a chiral epoxide, plays a significant role in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 208.21 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 69-71 °C

- Boiling Point : 297.7 °C at 760 mmHg

Synthesis and Enantioselectivity

The compound is synthesized through various methods, often involving the resolution of racemic mixtures using microbial catalysts. For instance, Galactomyces geotrichum ZJUTZQ200 has been shown to effectively resolve racemic ethyl 3-phenylglycidate into its enantiomers with high enantioselectivity (>99% e.e.) . This method highlights the potential for biocatalysis in producing chiral intermediates crucial for pharmaceutical applications.

This compound exhibits several biological activities:

- Anticancer Properties : The compound has been implicated in the synthesis of key intermediates for anticancer drugs like Taxol, which has potent antileukemic properties .

- Cardiovascular Applications : It serves as an intermediate in the synthesis of diltiazem, a medication used to treat hypertension and angina .

- Nootropic Effects : Analogues of this compound have been explored for their nootropic effects, particularly in the synthesis of clausenamide, which is known for cognitive enhancement .

Case Study 1: Enzymatic Resolution

A study demonstrated the effectiveness of G. geotrichum in resolving racemic epoxides, including this compound. The optimal conditions included specific pH buffers and co-solvents like DMSO that enhanced enantioselectivity and reaction rates .

| Parameter | Optimal Condition |

|---|---|

| Co-solvent | DMSO |

| Enantioselectivity | >99% |

| Reaction Time | 8 hours |

Case Study 2: Synthesis Pathways

Research indicates that this compound can be synthesized from simpler precursors through various chemical reactions involving nucleophilic substitutions and cyclization processes. These pathways are crucial for developing more complex pharmaceutical agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.